molecular formula C9H8ClFN4 B1464908 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251388-28-9

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464908
CAS No.: 1251388-28-9
M. Wt: 226.64 g/mol
InChI Key: GNTBLXHVNARVSO-UHFFFAOYSA-N
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Description

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: can be compared with other triazole derivatives such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another triazole derivative with distinct biological activities.

The uniqueness of This compound lies in its specific substitution pattern, which can confer unique biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-8-3-6(11)1-2-9(8)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBLXHVNARVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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